Cas no 10065-28-8 (1,3-Dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(6H)-one,6a,13a-dihydro-, (6aS,13aS)- (9CI))
![1,3-Dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(6H)-one,6a,13a-dihydro-, (6aS,13aS)- (9CI) structure](https://it.kuujia.com/scimg/cas/10065-28-8x500.png)
10065-28-8 structure
Nome del prodotto:1,3-Dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(6H)-one,6a,13a-dihydro-, (6aS,13aS)- (9CI)
1,3-Dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(6H)-one,6a,13a-dihydro-, (6aS,13aS)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(6H)-one,6a,13a-dihydro-, (6aS,13aS)- (9CI)
- (+)-Dolineone
- 1,3-Dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(6H)-one,6a,13a-dihydro-, (6aS...
- 1,3-Dioxolo[4,5-g]furo[3',2':6,7][1]benzopyrano[2,3-c][1]benzopyran-13(6H)-one,6a,13a-dihydro- (7CI)
- 1,3-Dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(6H)-one,6a,13a-dihydro-, (6aS-cis)- (8CI)
- Dolineone
- (1S)-5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one
- 6a,13a-Dihydro-2H-[1,3]dioxolo[4,5-g]furo[3',2':6,7][1]benzopyrano[2,3-c][1]benzopyran-13(6H)-one
- 10065-28-8
- DTXSID20905644
- 1,3-Dioxolo(6,7)(1)benzopyrano(3,4-b)furo(3,2-g)(1)benzopyrano-13(6H)-one, 6a,13a-dihydro-, (6aS-cis)-
- 1,3-Dioxolo[4,5-g]furo[3',2':6,7][1]benzopyrano[2,3-c][1]benzopyran-13(6H)-one, 6a,13a-dihydro-, (6aS,13aS)-
- 6a,13a-Dihydro-1,3-dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(6H)-one, 9CI
- Dolichone
- CHEBI:174526
- LMPK12060008
- SCHEMBL20138476
- 5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one
-
- Inchi: InChI=1S/C19H12O6/c20-19-11-3-9-1-2-21-12(9)5-14(11)25-17-7-22-13-6-16-15(23-8-24-16)4-10(13)18(17)19/h1-6,17-18H,7-8H2/t17?,18-/m0/s1
- Chiave InChI: RAJDDCCSNZAPCH-ZVAWYAOSSA-N
- Sorrisi: C1=CC2=CC3=C(C=C2O1)OC1[C@H](C2=CC4OCOC=4C=C2OC1)C3=O
Proprietà calcolate
- Massa esatta: 336.06336
- Massa monoisotopica: 336.063
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 0
- Complessità: 566
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 67.1A^2
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.496
- Punto di ebollizione: 520.2°Cat760mmHg
- Punto di infiammabilità: 268.4°C
- Indice di rifrazione: 1.684
- PSA: 67.13
- LogP: 3.28140
1,3-Dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(6H)-one,6a,13a-dihydro-, (6aS,13aS)- (9CI) Letteratura correlata
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
10065-28-8 (1,3-Dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(6H)-one,6a,13a-dihydro-, (6aS,13aS)- (9CI)) Prodotti correlati
- 2172250-92-7(1-(tert-butoxy)carbonyl-3-(4-hydroxyoxan-4-yl)piperidine-3-carboxylic acid)
- 2248389-41-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dichloro-1H-indole-2-carboxylate)
- 2137034-22-9((5R)-5-amino-1-(benzyloxy)heptan-4-one)
- 477887-01-7(1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol)
- 916812-04-9(Ethyl 7-Chloroquinoline-6-carboxylate)
- 4377-37-1(Pyridine,2-(trichloromethyl)-)
- 847397-86-8(1-3-(methylsulfanyl)phenyl-4-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)
- 2680879-36-9(3,5-dimethyl-4-(N-methylacetamido)methylbenzoic acid)
- 2649011-34-5(1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene)
- 2137087-05-7((3S)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
